2,5-Bis(methoxymethyl)-1H-imidazole
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Overview
Description
2,5-Bis(methoxymethyl)-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two methoxymethyl groups attached to the imidazole ring at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methoxymethyl)-1H-imidazole typically involves the reaction of 2,5-dimethylimidazole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of intermediate hydroxymethyl derivatives, which are subsequently methylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols or amines. Substitution reactions can result in a variety of functionalized imidazole derivatives.
Scientific Research Applications
2,5-Bis(methoxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,5-Bis(methoxymethyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or activator, binding to the active site of the enzyme and altering its activity. The methoxymethyl groups can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylimidazole: Lacks the methoxymethyl groups, resulting in different chemical properties and reactivity.
2,5-Bis(hydroxymethyl)-1H-imidazole: Contains hydroxymethyl groups instead of methoxymethyl groups, leading to different solubility and reactivity.
1H-Imidazole: The parent compound without any substituents, used as a reference for comparing the effects of different functional groups.
Uniqueness
2,5-Bis(methoxymethyl)-1H-imidazole is unique due to the presence of methoxymethyl groups, which confer specific chemical properties such as increased solubility in organic solvents and enhanced stability. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
115912-76-0 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,5-bis(methoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C7H12N2O2/c1-10-4-6-3-8-7(9-6)5-11-2/h3H,4-5H2,1-2H3,(H,8,9) |
InChI Key |
ZIYDIHJIQZNDLR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(N1)COC |
Origin of Product |
United States |
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